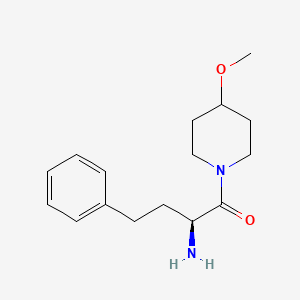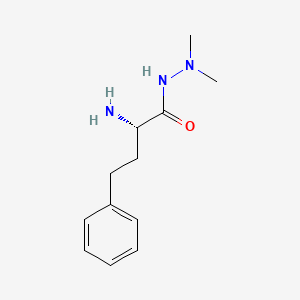![molecular formula C9H13BrN2O2 B6632802 3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPD, and it belongs to the family of pyridine derivatives. BIPD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
BIPD exerts its biological activity by inhibiting the activity of certain enzymes, particularly protein kinases. This inhibition leads to the disruption of signaling pathways that are necessary for the survival and proliferation of cancer cells. BIPD has also been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Biochemical and Physiological Effects:
BIPD has been shown to have various biochemical and physiological effects. In cancer cells, BIPD inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. BIPD has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, BIPD inhibits the aggregation of amyloid beta, which reduces the formation of plaques in the brain. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BIPD has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. BIPD has also been shown to have low toxicity in vitro and in vivo. However, BIPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIPD has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Orientations Futures
For the study of BIPD include further investigation of its potential therapeutic applications, optimization of its synthesis method, development of analogs, and clinical trials.
Méthodes De Synthèse
BIPD can be synthesized using various methods, including the reaction of 6-methyl-5-bromopyridin-2-amine with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 6-methyl-5-bromopyridin-2-amine with epichlorohydrin and sodium hydroxide. These methods have been optimized to obtain a high yield of BIPD.
Applications De Recherche Scientifique
BIPD has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIPD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BIPD has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-8(10)2-3-9(12-6)11-4-7(14)5-13/h2-3,7,13-14H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRJJWQVLEIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)